2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
Overview
Description
2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with an iodine atom and a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves the reaction of a tetrahydro-2H-pyran-4-ylmethylamine with an iodinated benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the amide bond. The resulting product is then purified using chromatography techniques to obtain the compound in its pure form.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or cyano derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of protein tyrosine phosphatases (PTPs), leading to the activation of signaling pathways involved in cell growth and differentiation.
Comparison with Similar Compounds
Similar Compounds
- 4-iodo-N-((tetrahydro-2H-pyran-2-yl)oxy)benzamide
- 2-iodo-3-methyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide
- 4-oxo-4-{[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]amino}butanoic acid
Uniqueness
2-iodo-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the presence of both an iodine atom and a tetrahydro-2H-pyran ring, which confer distinct chemical properties and reactivity. This combination is not commonly found in other similar compounds, making it a valuable molecule for specialized applications in research and industry.
Properties
IUPAC Name |
2-iodo-N-[(4-phenyloxan-4-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20INO2/c20-17-9-5-4-8-16(17)18(22)21-14-19(10-12-23-13-11-19)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIVMNPJMJRWME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C2=CC=CC=C2I)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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